N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide is a complex organic compound featuring a thiazole ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide typically involves multiple steps, starting with the preparation of the thiazole and pyrazole cores. The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea, followed by cyclization. The pyrazole ring can be formed by the reaction of hydrazines with 1,3-diketones. The final step involves the coupling of these two rings through a suitable amide-forming reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of various substituted pyrazole and thiazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole and pyrazole rings make it a versatile intermediate in organic synthesis.
Biology: Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential biological activities and therapeutic applications.
Medicine: Potential applications in medicine include the development of new drugs targeting various diseases. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the materials science industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide exerts its effects involves its interaction with specific molecular targets. The thiazole and pyrazole rings can bind to enzymes or receptors, leading to biological responses. The exact molecular pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Thiazole derivatives: Other thiazole derivatives with similar structures and biological activities.
Pyrazole derivatives: Compounds containing pyrazole rings with similar biological properties.
Uniqueness: N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide is unique due to its specific combination of thiazole and pyrazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-9-12(20-10(2)16-9)8-18-7-11(6-15-18)17-13(19)14(3,4)5/h6-7H,8H2,1-5H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTGHACZJOLEDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2C=C(C=N2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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